Magnesium citrate pentahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

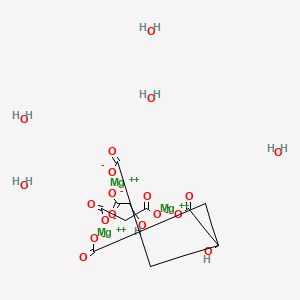

Magnesium citrate pentahydrate is a chemical compound composed of magnesium, citrate ions, and water molecules. It is a hydrated form of magnesium citrate, which is widely used in various applications, including as a dietary supplement, a laxative, and in scientific research. The compound is known for its high solubility in water and its ability to provide a readily absorbable form of magnesium.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium citrate pentahydrate can be synthesized by reacting magnesium carbonate or magnesium hydroxide with citric acid in an aqueous solution. The reaction typically involves dissolving citric acid in water and then gradually adding magnesium carbonate or magnesium hydroxide while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of magnesium citrate. The solution is then cooled, and the product is crystallized to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of magnesium carbonate or magnesium hydroxide to a citric acid solution, followed by heating and crystallization. The product is then filtered, washed, and dried to obtain the final compound in its pentahydrate form.

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium citrate pentahydrate undergoes various chemical reactions, including:

Complexation: It can form complexes with other metal ions.

Dehydration: Heating the compound can lead to the loss of water molecules, resulting in anhydrous magnesium citrate.

Hydrolysis: In aqueous solutions, it can undergo hydrolysis to release citrate ions and magnesium ions.

Common Reagents and Conditions:

Complexation: Reagents such as metal salts (e.g., calcium chloride) can be used to form complexes with magnesium citrate.

Dehydration: Heating the compound at temperatures above 100°C can lead to dehydration.

Hydrolysis: The compound readily hydrolyzes in water at room temperature.

Major Products Formed:

Complexation: Metal-citrate complexes.

Dehydration: Anhydrous magnesium citrate.

Hydrolysis: Magnesium ions and citrate ions.

Applications De Recherche Scientifique

Magnesium citrate pentahydrate has numerous applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions.

Biology: Employed in studies related to magnesium metabolism and its role in biological systems.

Medicine: Investigated for its potential therapeutic effects, including its use as a laxative and in the treatment of magnesium deficiency.

Industry: Utilized in the production of dietary supplements, pharmaceuticals, and as a food additive to regulate acidity.

Mécanisme D'action

The primary mechanism of action of magnesium citrate pentahydrate involves its ability to attract water through osmosis. In the gastrointestinal tract, it draws water into the intestines, which helps to soften the stool and stimulate bowel movements. This osmotic effect is primarily responsible for its use as a laxative. Additionally, magnesium ions play a crucial role in various biochemical processes, including enzyme activation, muscle function, and nerve transmission.

Comparaison Avec Des Composés Similaires

Magnesium oxide: An inorganic compound with lower solubility and bioavailability compared to magnesium citrate.

Magnesium sulfate: Another inorganic compound used as a laxative but with different pharmacokinetics.

Magnesium glycinate: An organic compound known for its high bioavailability and minimal gastrointestinal side effects.

Uniqueness of Magnesium Citrate Pentahydrate: this compound is unique due to its high solubility in water and its ability to provide a readily absorbable form of magnesium. This makes it particularly effective as a dietary supplement and a laxative. Its hydrated form also contributes to its stability and ease of use in various applications.

Propriétés

Numéro CAS |

6150-80-7 |

|---|---|

Formule moléculaire |

C12H20Mg3O19 |

Poids moléculaire |

541.19 g/mol |

Nom IUPAC |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;pentahydrate |

InChI |

InChI=1S/2C6H8O7.3Mg.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;5*1H2/q;;3*+2;;;;;/p-6 |

Clé InChI |

ZSGPXUGYQIQEOF-UHFFFAOYSA-H |

SMILES canonique |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)

![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)

-lambda~5~-phosphane](/img/structure/B14729354.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)

![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)